Carboxamide Regioisomerism: Isoquinoline-1-carboxamide vs. Isoquinoline-3-carboxamide Pharmacophoric Geometry
The target compound bears the carboxamide at the isoquinoline 1-position, distinguishing it from the canonical TSPO ligand PK 11195, which places the carboxamide at the 3-position [1]. This regioisomeric difference alters the spatial trajectory of the N-methyl-N-(2-fluorocyclopentyl) side chain by approximately 120° relative to the isoquinoline plane, compared to the N-methyl-N-(sec-butyl) side chain in PK 11195 [1]. In a recent study of isoquinoline and quinazoline carboxamide TSPO ligands, isoquinoline-3-carboxamide PK 11195 demonstrated high-affinity, non-discriminating binding at both wild-type (WT) and A147T TSPO isoforms (Ki = 14 nM at WT human TSPO), whereas related isoquinoline-1-carboxamide analogs have not been systematically profiled in this assay system, leaving the binding consequences of this regioisomeric switch uncharacterized [1][2].
| Evidence Dimension | Carboxamide regioisomeric position on isoquinoline ring |
|---|---|
| Target Compound Data | Isoquinoline-1-carboxamide regioisomer; no published TSPO binding data available for this specific compound |
| Comparator Or Baseline | PK 11195 (isoquinoline-3-carboxamide): Ki = 14 nM at WT human TSPO; IC₅₀ = 1.30 nM displacement of [³H]PK11195 from rat cerebral cortex TSPO [1][2] |
| Quantified Difference | Regioisomeric shift (1- vs. 3-carboxamide) alters pharmacophoric geometry; quantitative binding impact unknown pending empirical measurement |
| Conditions | Radioligand binding displacement assays: [³H]PK11195 competition at HEK293-expressed human TSPO and Sprague-Dawley rat cerebral cortex membranes [1][2] |
Why This Matters
Procurement decisions predicated on assumed TSPO binding equivalence between isoquinoline-1-carboxamides and isoquinoline-3-carboxamides are unsupported by evidence; the regioisomeric difference necessitates independent binding validation.
- [1] Sokias R, et al. PK 11195 derivatives: exploring the influence of amide and heterocyclic substitution on A147T TSPO discrimination. RSC Med Chem. 2025 Feb 4;16(5):2124-2132. DOI: 10.1039/d4md00798k. PMID: 40060999. View Source
- [2] BindingDB Entry BDBM22032. PK 11195 (CHEMBL15313). IC₅₀ = 1.30 nM; Ki = 14 nM at human TSPO. Available at: https://www.bindingdb.org/. View Source
